Cas no 1369339-60-5 (3-Ethyl-5-formylthiophene-2-carboxylic acid)

3-エチル-5-ホルミルチオフェン-2-カルボン酸は、チオフェン骨格にエチル基、ホルミル基、カルボキシル基が導入された多機能性有機化合物です。特に、ホルミル基(-CHO)とカルボキシル基(-COOH)の二つの反応性官能基を有するため、医薬品中間体や機能性材料の合成において重要なビルディングブロックとして利用されます。エチル基の導入により脂溶性が調整可能で、分子設計の柔軟性が向上しています。高純度で提供可能なため、精密有機合成における再現性の高い反応が期待でき、ヘテロ環化学や医農薬開発分野での応用が注目されています。

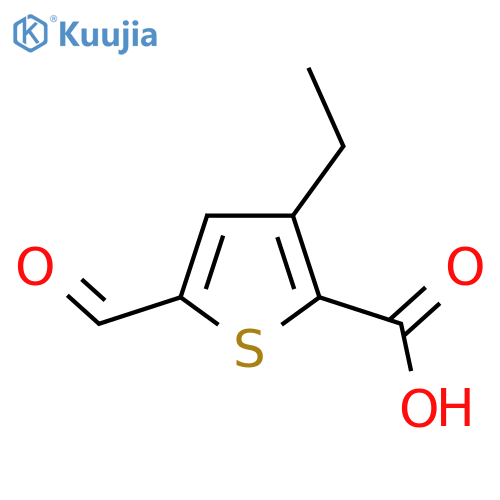

1369339-60-5 structure

商品名:3-Ethyl-5-formylthiophene-2-carboxylic acid

3-Ethyl-5-formylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-716766

- 3-ETHYL-5-FORMYLTHIOPHENE-2-CARBOXYLIC ACID

- 3-ETHYL-5-FORMYLTHIOPHENE-2-CARBOXYLICACID

- 1369339-60-5

- 2-Thiophenecarboxylic acid, 3-ethyl-5-formyl-

- 3-Ethyl-5-formylthiophene-2-carboxylic acid

-

- インチ: 1S/C8H8O3S/c1-2-5-3-6(4-9)12-7(5)8(10)11/h3-4H,2H2,1H3,(H,10,11)

- InChIKey: IWHWIXYEPDRABV-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CC(=C1C(=O)O)CC

計算された属性

- せいみつぶんしりょう: 184.01941529g/mol

- どういたいしつりょう: 184.01941529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 82.6Ų

じっけんとくせい

- 密度みつど: 1.355±0.06 g/cm3(Predicted)

- ふってん: 355.2±42.0 °C(Predicted)

- 酸性度係数(pKa): 3.20±0.10(Predicted)

3-Ethyl-5-formylthiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-716766-0.5g |

3-ethyl-5-formylthiophene-2-carboxylic acid |

1369339-60-5 | 95.0% | 0.5g |

$699.0 | 2025-03-12 | |

| Enamine | EN300-716766-2.5g |

3-ethyl-5-formylthiophene-2-carboxylic acid |

1369339-60-5 | 95.0% | 2.5g |

$1428.0 | 2025-03-12 | |

| Enamine | EN300-716766-10.0g |

3-ethyl-5-formylthiophene-2-carboxylic acid |

1369339-60-5 | 95.0% | 10.0g |

$3131.0 | 2025-03-12 | |

| Enamine | EN300-716766-1.0g |

3-ethyl-5-formylthiophene-2-carboxylic acid |

1369339-60-5 | 95.0% | 1.0g |

$728.0 | 2025-03-12 | |

| Enamine | EN300-716766-5.0g |

3-ethyl-5-formylthiophene-2-carboxylic acid |

1369339-60-5 | 95.0% | 5.0g |

$2110.0 | 2025-03-12 | |

| Enamine | EN300-716766-0.1g |

3-ethyl-5-formylthiophene-2-carboxylic acid |

1369339-60-5 | 95.0% | 0.1g |

$640.0 | 2025-03-12 | |

| Enamine | EN300-716766-0.05g |

3-ethyl-5-formylthiophene-2-carboxylic acid |

1369339-60-5 | 95.0% | 0.05g |

$612.0 | 2025-03-12 | |

| Enamine | EN300-716766-0.25g |

3-ethyl-5-formylthiophene-2-carboxylic acid |

1369339-60-5 | 95.0% | 0.25g |

$670.0 | 2025-03-12 |

3-Ethyl-5-formylthiophene-2-carboxylic acid 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

1369339-60-5 (3-Ethyl-5-formylthiophene-2-carboxylic acid) 関連製品

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量